1-(3,4-dichlorophenyl)-2-[(4-{[(furan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]ethan-1-one
Description
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Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-2-[4-(furan-2-ylmethylamino)quinazolin-2-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2N3O2S/c22-16-8-7-13(10-17(16)23)19(27)12-29-21-25-18-6-2-1-5-15(18)20(26-21)24-11-14-4-3-9-28-14/h1-10H,11-12H2,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXCOBMDPSJMRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)SCC(=O)C3=CC(=C(C=C3)Cl)Cl)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-Dichlorophenyl)-2-[(4-{[(furan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]ethan-1-one is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity based on available research findings, including case studies, data tables, and experimental results.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
Key Structural Features:
- Dichlorophenyl group : Contributes to the compound's lipophilicity and potential interaction with biological targets.
- Furan moiety : Known for its role in biological activity and interaction with various enzymes.
- Quinazoline derivative : Associated with numerous pharmacological properties, including anticancer activity.
Anticancer Properties
Several studies have indicated that quinazoline derivatives exhibit significant anticancer properties. The compound under review has shown promise in inhibiting cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Research indicates that the compound can induce G1 phase arrest in certain cancer cell lines, thereby inhibiting their proliferation.
- Apoptosis Induction : The compound has been reported to activate apoptotic pathways in cancer cells, leading to programmed cell death.
Antimicrobial Activity
The presence of the furan and dichlorophenyl groups suggests potential antimicrobial properties. Preliminary studies have demonstrated:
- Antifungal Activity : The compound has shown efficacy against various fungal strains, indicating its potential as an antifungal agent.
- Bactericidal Effects : In vitro tests reveal that it may inhibit the growth of specific bacterial strains.
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various quinazoline derivatives, including the compound . The results indicated:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 15 | A549 (Lung Cancer) |
| Reference Compound | 10 | A549 |
Study 2: Antimicrobial Activity
In a separate investigation focused on antimicrobial properties, the compound was tested against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Candida albicans | 32 |
| Staphylococcus aureus | 16 |
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Kinases : Quinazoline derivatives often act as kinase inhibitors, which are crucial in cancer cell signaling pathways.
- Disruption of Membrane Integrity : The furan moiety may interact with microbial membranes, leading to increased permeability and cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
